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Compound Name:
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Cat. No. B1314728

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (CAS No. 89524-99-2). Due to the
limited availability of public domain experimental spectra, this document presents a detailed
analysis based on predicted data and established principles of spectroscopic interpretation for
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed,
generalized experimental protocols for acquiring such data are also provided to guide
researchers in their own analytical endeavors. This guide is intended to serve as a valuable
resource for scientists and professionals engaged in research and development where this
compound is of interest.

Introduction

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is an organophosphorus compound
with potential applications in organic synthesis and medicinal chemistry. Its structure combines
an amino acid-like backbone with a phosphonate group, making it an interesting building block
for the synthesis of peptidomimetics and other biologically active molecules. Accurate
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spectroscopic characterization is crucial for its identification, purity assessment, and structural
elucidation in various research and development settings.

This document summarizes the key spectroscopic data points and provides standardized
protocols for their acquisition.

Molecular Structure and Properties

¢ I[UPAC Name: Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
e CAS Number: 89524-99-2[1]

e Molecular Formula: C7H14NOsP[1]

» Molecular Weight: 239.16 g/mol [1]

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are predicted values based on the chemical
structure of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate and established
spectroscopic principles. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~70-75 Broad Singlet 1H N-H
~45-48 Doublet of Doublets 1H o-CH
~ 3.8 Singlet 3H O-CHs (ester)
~ 3.7 (and 3.6) Doublet 6H P-(O-CHs)2
~21 Singlet 3H CO-CHs

Table 2: Predicted 3C NMR Data
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Chemical Shift (6, ppm) Assighment
~ 170 C=0 (amide)
~ 168 C=0 (ester)
~ 55 a-C

~53 O-CHs (ester)
~ 52 (and 51) P-(O-CHs)2
~23 CO-CHs

Table 3: Predicted 3P NMR Data

Chemical Shift (6, ppm) Assighment

~20-25 P=0

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~ 3300 Medium, Broad N-H stretch

~ 2950, 2850 Medium C-H stretch (aliphatic)
~ 1740 Strong C=0 stretch (ester)

~ 1680 Strong C=0 stretch (amide I)
~ 1550 Medium N-H bend (amide II)
~ 1250 Strong P=0 stretch

~ 1050 Strong P-O-C stretch

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 5: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Interpretation
239 [M]* (Molecular lon)
208 [M - OCHs]*

180 [M - COOCHs]*
130 [M - PO(OCH3)2]*
109 [P(O)(OCHs3)2]*

43 [CHsCOl*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound like Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a standard 5 mm NMR tube. Add a
small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is

required.
 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
e 1H NMR Acquisition:

o Tune and shim the spectrometer for the specific sample.

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio.

o Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 3C NMR spectrum. This typically requires a larger number of
scans than *H NMR due to the lower natural abundance of 13C.

o A90° pulse angle and a relaxation delay of 2-5 seconds are commonly used.

e 3P NMR Acquisition:
o Acquire a proton-decoupled 3P NMR spectrum.
o Use an external reference standard, such as 85% H3POa.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the internal or external standard.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.

o Place the mixture in a pellet-forming die and press it under high pressure to form a
transparent or translucent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment or a pure KBr pellet.

o Place the sample pellet in the spectrometer's sample holder and record the sample
spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.
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o Typically, spectra are recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron lonization - El).

Data Acquisition (ESI-MS):
o Infuse the sample solution directly into the ESI source at a constant flow rate.

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to achieve a stable and strong signal for the molecular ion.

o Acquire the mass spectrum over a suitable m/z range.

Data Acquisition (EI-MS):

o Introduce the sample into the ion source, where it is vaporized and bombarded with a
high-energy electron beam.

o Acquire the mass spectrum, which will show the molecular ion and various fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
interpret the fragmentation pattern to gain structural information.

Visualizations
Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-acetamido-2-
(dimethoxyphosphoryl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1314728#methyl-2-acetamido-2-
dimethoxyphosphoryl-acetate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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